6-(Benzyloxy)-2-chlorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-phenylmethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQDQNLWWRBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281282 | |
| Record name | 2-Chloro-6-(phenylmethoxy)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960535-42-6 | |
| Record name | 2-Chloro-6-(phenylmethoxy)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960535-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(phenylmethoxy)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation in Benzothiazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Conformational Analysis
No published experimental NMR data (¹H, ¹³C, or 2D-NMR) for 6-(Benzyloxy)-2-chlorobenzo[d]thiazole could be located. This information is crucial for mapping the proton and carbon framework of the molecule and confirming the connectivity of the benzyloxy and chloro substituents on the benzothiazole (B30560) core.
¹H NMR Spectroscopy for Proton Environment Characterization
Specific chemical shifts, coupling constants, and multiplicity data for the protons of this compound are not available in the reviewed literature.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
The characteristic chemical shifts for the carbon atoms comprising the benzothiazole ring, the benzyl (B1604629) group, and the ether linkage have not been experimentally reported.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Detailed analysis of proton-proton and proton-carbon correlations through 2D-NMR experiments has not been published, which would be essential for unambiguous assignment of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
No mass spectrometry data, including the molecular ion peak or fragmentation patterns, are available for this compound. This prevents the confirmation of its molecular weight and the study of its fragmentation pathways under ionization.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimentally determined IR absorption frequencies corresponding to the functional groups present in the molecule, such as the C-O-C ether linkage, aromatic C-H bonds, the C=N bond of the thiazole (B1198619) ring, and the C-Cl bond, have not been documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Information regarding the absorption maxima (λmax) and electronic transitions within the conjugated system of this compound is absent from the scientific literature.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography stands as a definitive analytical method for elucidating the precise three-dimensional structure of crystalline solids at the atomic level. This technique provides invaluable data on molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the packing of molecules within a crystal lattice. Although a specific crystal structure for This compound has not been reported in the surveyed literature, an analysis of closely related benzothiazole derivatives allows for a well-founded projection of its structural characteristics.
Expected Molecular Geometry
To provide a quantitative context, crystallographic data for analogous substituted benzothiazole structures are often considered. While direct data for the title compound is unavailable, the examination of similar structures provides insight into typical bond lengths and angles.
Interactive Table 1: Representative Crystallographic Data for a Substituted Benzothiazole Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.842 |
| b (Å) | 5.750 |
| c (Å) | 12.964 |
| β (°) | 110.13 |
| Volume (ų) | 758.8 |
| Z | 4 |
| This data is derived from a related benzothiazol-2-yl-hydrazine structure and serves as an illustrative example of a typical benzothiazole crystal system. |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. For This compound , several types of interactions are expected to be significant:
π-π Stacking: The planar, aromatic nature of the benzothiazole core and the appended benzyl ring makes π-π stacking interactions a highly probable feature of the crystal packing. These interactions, arising from the alignment of the π-systems of adjacent molecules, are a major cohesive force in the crystals of many aromatic compounds.
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Weak C-H···N and C-H···O interactions with hydrogen atoms from neighboring molecules are likely to play a role in stabilizing the crystal lattice.
Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophilic atom on an adjacent molecule. This type of non-covalent interaction is increasingly recognized as an important factor in crystal engineering.
Computational and Theoretical Investigations of 6 Benzyloxy 2 Chlorobenzo D Thiazole and Analogs
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and predicting the reactivity of molecules like 6-(Benzyloxy)-2-chlorobenzo[d]thiazole. scirp.org These methods allow for the detailed analysis of molecular orbitals and electrostatic potential surfaces, which are fundamental to understanding a molecule's behavior in chemical and biological systems.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com
For benzothiazole (B30560) derivatives, the distribution of HOMO and LUMO is influenced by the nature and position of substituents on the bicyclic ring system. researchgate.net In the case of this compound, the electron-donating benzyloxy group at the 6-position and the electron-withdrawing chloro group at the 2-position would significantly modulate the electronic landscape. The HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient sites. This distribution is crucial for predicting how the molecule will interact with other species. rsc.org
Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound (Illustrative)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron. |
Note: The values presented in this table are illustrative and based on typical data for similar benzothiazole derivatives. Actual values would require specific DFT calculations for this compound.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. scirp.orgscispace.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. scirp.org
For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, making them potential sites for hydrogen bonding. The area around the chloro-substituted carbon might exhibit a more positive potential, influencing its reactivity towards nucleophiles.
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comcore.ac.uk By calculating the vibrational frequencies and chemical shifts, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure. epstem.net For instance, theoretical IR spectra can help in assigning the characteristic vibrational modes of the benzothiazole core and the benzyloxy and chloro substituents. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of newly synthesized analogs. mdpi.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. biointerfaceresearch.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ijprajournal.com
Binding Mode Prediction and Energetic Analysis with Biological Macromolecules
Molecular docking simulations can predict the binding mode of this compound within the active site of a biological target. These simulations provide detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govnih.gov The binding affinity is estimated through a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different ligands based on their predicted binding strength. nih.gov
For example, benzothiazole derivatives have been studied as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and protein kinases. biointerfaceresearch.comnih.gov A docking study of this compound against a specific kinase, for instance, would reveal the key amino acid residues involved in its binding and provide a basis for understanding its inhibitory potential.
Table 2: Illustrative Molecular Docking Results of a Benzothiazole Analog
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| BACE1 | 2ZJE | -7.49 | Asp32, Gly34, Gln73, Tyr71 |
| STAT3 SH2 Domain | 6NJS | -8.2 | Tyr705, Ser727 |
| p56lck | 1QPC | -9.9 | Gly, Ile, Lys |
Note: This table presents data for various benzothiazole analogs from different studies to illustrate the type of information obtained from molecular docking. biointerfaceresearch.comnih.govnih.gov Specific results for this compound would depend on the chosen biological target.
Rational Design Based on Docking Outcomes
The insights gained from molecular docking studies are invaluable for the rational design of new and more potent analogs. nih.govmdpi.com By understanding the structure-activity relationships (SAR) at the molecular level, medicinal chemists can make targeted modifications to the lead compound to enhance its binding affinity, selectivity, and pharmacokinetic properties. acs.org For instance, if a docking study reveals that the benzyloxy group of this compound forms a crucial hydrogen bond with the receptor, new analogs could be designed with alternative substituents at this position to optimize this interaction. This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov
Investigation of Biological Activities and Mechanistic Pathways of Benzothiazole Derivatives
Mechanistic Studies on Cellular Targets and Pathways
The diverse biological activities of benzothiazole (B30560) derivatives stem from their ability to interact with a wide array of cellular targets and modulate various signaling pathways. These interactions range from the inhibition of crucial enzymes to the modulation of protein-protein interactions and DNA-related processes.
Enzyme Inhibition Studies
Benzothiazole derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases, from cancer to neurodegenerative disorders.
Tyrosine Kinases, PI3K, and Related Signaling Pathways: The Akt (protein kinase B) and ERK (extracellular signal-regulated kinase) signaling pathways are crucial for cell proliferation and survival, and their dysregulation is a hallmark of cancer. Certain benzothiazole derivatives have been shown to exert anticancer effects by inhibiting these pathways. For instance, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) was found to significantly inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cell lines. nih.gov This dual inhibition underscores the potential of benzothiazole derivatives in cancer therapy.
DNA Gyrase and Topoisomerases: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Certain benzothiazole derivatives have demonstrated potent inhibitory activity against human topoisomerase IIα. researchgate.net One study identified 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) as a highly effective human topoisomerase IIα inhibitor with an IC50 value of 39 nM. researchgate.net Mechanistic studies revealed that BM3 does not act as a DNA intercalator or a topoisomerase poison but rather as a DNA minor groove-binding agent that interferes with the enzyme-DNA interaction. researchgate.net
Cyclooxygenases and Anti-inflammatory Activity: Chronic inflammation is a key factor in the development of various diseases, including cancer. nih.gov Benzothiazole derivatives have shown promise as anti-inflammatory agents. For example, compound B7, in addition to its anticancer effects, was found to decrease the activity of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov This dual activity highlights the potential for developing single therapeutic agents that can target both inflammation and cancer.
Carbonic Anhydrases: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Certain benzothiazole-6-sulfonamides incorporating a cyclic guanidine (B92328) moiety have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase isoforms (hCA I, II, IV, and VII). nih.gov These studies contribute to the development of selective CA inhibitors.
Other Enzyme Inhibition: Benzothiazole derivatives have also been investigated as inhibitors of other enzymes. For example, some derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which is a promising approach for the treatment of Alzheimer's disease. nih.gov Additionally, preliminary studies suggest that some benzothiazole derivatives may act by inhibiting CYP51 of Candida albicans, indicating their potential as antifungal agents. nih.gov
Receptor Binding Profiling
While extensive research has focused on the enzyme inhibitory properties of benzothiazoles, their interaction with specific receptors is a growing area of investigation. The structural versatility of the benzothiazole scaffold allows for the design of ligands that can target various receptors, including those in the central nervous system. Further research is needed to fully elucidate the receptor binding profiles of a broader range of benzothiazole derivatives.
Modulation of Protein-Protein Interactions
The ability of small molecules to modulate protein-protein interactions (PPIs) is a promising therapeutic strategy. While not extensively detailed in the provided context for 6-(benzyloxy)-2-chlorobenzo[d]thiazole itself, the inhibition of dimerization, such as that of HIF-2α and ARNT, by related compounds suggests a potential mechanism of action for this class of molecules. nih.gov The disruption of such interactions can have significant downstream effects on cellular signaling and gene expression.
DNA Intercalation and Related Biological Effects
DNA intercalation is a mechanism by which molecules can insert themselves between the base pairs of DNA, leading to cytotoxic effects. Thiazole-containing compounds, including certain benzothiazole derivatives, are known to interact with DNA. nih.govchemrxiv.org For instance, Thiazole (B1198619) Orange is a well-known DNA intercalating dye. nih.govchemrxiv.org Some complex molecules containing a bithiazole moiety, like bleomycin, bind to DNA through intercalation, which is crucial for their anticancer activity. osti.govnih.gov However, not all benzothiazole derivatives that interact with DNA do so via intercalation. As mentioned earlier, the topoisomerase IIα inhibitor BM3 was found to be a minor groove-binding agent rather than an intercalator. researchgate.net The mode of DNA interaction is highly dependent on the specific structure of the derivative.
Hypoxia-Inducible Factor Pathway Modulation
The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular adaptation to low oxygen levels and plays a significant role in tumor progression and angiogenesis. nih.govnih.govlongdom.org The HIF transcription factor is a heterodimer composed of an alpha and a beta subunit. nih.govnih.gov Small molecule inhibitors of the HIF pathway, particularly those targeting the dimerization of HIF-2α with ARNT, have emerged as a promising class of anticancer agents. nih.gov While specific studies on this compound are not available, benzo[d]isoxazole derivatives, which are structurally related, have been reported as potent HIF-1α transcription inhibitors. nih.gov This suggests that the broader class of benzazole compounds could be a promising scaffold for the development of HIF pathway modulators.
Structure-Activity Relationship (SAR) Studies of Substituted Benzothiazoles
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring. benthamscience.comresearchgate.net SAR studies are crucial for optimizing the potency and selectivity of these compounds.
A review of the literature indicates that substitutions at the C-2 and C-6 positions of the benzothiazole nucleus are particularly important for a variety of biological activities. benthamscience.comresearchgate.net
For antifungal activity, a series of benzothiazole derivatives with an amide-imidazole scaffold were synthesized and evaluated. nih.gov The most potent compounds in this series, 14o , 14p , and 14r , exhibited minimum inhibitory concentration (MIC) values in the range of 0.125-2 μg/mL against Candida albicans and Cryptococcus neoformans. nih.gov
In the context of anticancer and anti-inflammatory activity, a study on novel benzothiazole derivatives identified 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) as a lead compound. nih.gov This compound significantly inhibited the proliferation of several cancer cell lines and reduced the levels of inflammatory cytokines. nih.gov The presence of the chloro group at the 6-position and the substituted benzylamine (B48309) at the 2-position appear to be key for its activity.
Another study focused on benzothiazole derivatives with antiproliferative activity in paraganglioma and pancreatic cancer cells. mdpi.com The SAR of these compounds, which feature a thio-ether linkage at the 2-position, was investigated. The nature of the substituents on the N-phenylacetamide moiety significantly influenced the activity.
The following table summarizes the structure-activity relationships for a selection of benzothiazole derivatives:
| Compound/Series | Substitution Pattern | Biological Activity | Key Findings & SAR Insights |
| B7 | 6-chloro, 2-(N-(4-nitrobenzyl)amino) | Anticancer, Anti-inflammatory | The 6-chloro and 2-substituted amino groups are important for dual activity. nih.gov |
| 14o, 14p, 14r | Varied substitutions on an amide-imidazole scaffold at C2 | Antifungal | Specific substitutions on the scaffold lead to potent activity against C. albicans and C. neoformans. nih.gov |
| BM3 | 2-(2-bromobenzyl), 3-amino (as a tosylate salt) | Topoisomerase IIα inhibitor | The N-amino tosylated salt form enhances activity. Acts as a minor groove binder, not an intercalator. researchgate.net |
| Benzothiazole-6-sulfonamides | 6-sulfonamide, 2-(cyclic guanidino)amino | Carbonic Anhydrase Inhibition | The sulfonamide at C6 is a key pharmacophore for CA inhibition. nih.gov |
Impact of Substituents at the 2-Position on Activity
The 2-position of the benzothiazole scaffold is a critical site for chemical modification and has been shown to significantly influence the molecule's biological activity. rsc.orgresearchgate.net The introduction of a chlorine atom at this position, creating a 2-chloro-benzothiazole, is a key synthetic step for creating a variety of derivatives. While not extensively studied for its intrinsic activity, the 2-chloro group serves as a versatile leaving group, enabling the attachment of various other functional moieties.
For instance, studies on other benzothiazoles have shown that the nature of the substituent at the 2-position is a major determinant of the type and potency of biological action, including anticancer and antimicrobial effects. researchgate.netnih.gov The electronegativity and size of the group at this position can modulate the electronic properties and steric profile of the entire molecule, thereby affecting its interaction with biological targets.
Influence of Modifications at the 6-Position (e.g., Benzyloxy Group) on Biological Interactions
The 6-position of the benzothiazole ring is another key site where substitutions can dramatically alter biological outcomes. nih.gov The introduction of a benzyloxy group, which is a benzyl (B1604629) group linked via an ether bond, has been explored in related benzothiazole structures, primarily in the context of anticonvulsant research.
In a study by Liu et al. (2016), a series of 6-alkoxy-2-aminobenzothiazole derivatives were synthesized to evaluate their anticonvulsant properties. Among these, compounds bearing a 6-benzyloxy group were investigated. Specifically, the synthesis of 6-(benzyloxy)-2-aminobenzothiazole was a key intermediate. nih.govmdpi.comresearchgate.netresearchgate.net The study found that the presence and nature of the alkoxy group at the 6-position, including the benzyloxy group, had a discernible effect on anticonvulsant activity. nih.govmdpi.comresearchgate.netresearchgate.net For example, derivatives with fluorinated benzyl groups attached to the 6-oxy position, such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide, showed potent anticonvulsant effects in preclinical models. nih.govmdpi.comresearchgate.netresearchgate.net This suggests that the bulky and lipophilic nature of the benzyloxy moiety can contribute significantly to the molecule's interaction with neurological targets.
While this research did not focus on antimicrobial or anticancer activity, it underscores the importance of the 6-benzyloxy substituent in modulating the pharmacological profile of the benzothiazole scaffold.
Role of Halogenation and Alkyl Substitutions in Bioactivity
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The presence of a chlorine atom on the benzothiazole ring, as in the specified compound, is known to influence its properties. Studies on various benzothiazole derivatives have shown that chloro-substituents can enhance both anticancer and antibacterial activities. tandfonline.comnih.gov For example, a dichlorophenyl-containing chlorobenzothiazole derivative demonstrated potent anticancer activity against a panel of nine different cancer cell lines. nih.govtandfonline.com The position and number of chlorine atoms are crucial, with certain patterns leading to highly potent compounds. nih.govtandfonline.com
In the context of antibacterial agents, the presence of a chloro group on the benzothiazole ring has been associated with increased activity. nih.gov For example, a derivative carrying both chloro and methoxy (B1213986) groups displayed broad-spectrum antimicrobial activity. rsc.org
Exploration of Linker Chemistry and Terminal Moieties
While this compound itself does not possess a linker or terminal moiety, its structure serves as a core scaffold from which more complex molecules can be built. The 2-chloro position is a prime site for introducing linkers. Research on other benzothiazoles demonstrates that connecting the 2-position to various terminal functional groups via different chemical linkers (e.g., amide, hydrazone, acetamide) is a fruitful strategy for developing potent therapeutic agents. rsc.org
The study by Liu et al. utilized an acetamide (B32628) linker at the 2-position of the 6-benzyloxy-benzothiazole core to attach a triazole moiety, resulting in active anticonvulsant compounds. nih.govmdpi.comresearchgate.netresearchgate.net This highlights how the core structure of a compound like this compound could be a valuable starting point for the synthesis of new, more complex derivatives with tailored biological activities.
Investigation of Diverse Biological Activities in in vitro Models
As no direct in vitro studies have been performed on this compound, this section will discuss the known antimicrobial and anticancer activities of structurally related benzothiazole derivatives to infer its potential activities.
Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral)
The benzothiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Derivatives have shown a broad spectrum of activity against various pathogens.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of benzothiazole derivatives. The activity is highly dependent on the substitution pattern. For instance, derivatives with a chloro group have shown significant potency. nih.gov In one study, a benzothiazole derivative with chloro and methoxy groups was effective against S. aureus, E. coli, and other bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/ml against certain strains. rsc.org The table below summarizes the activity of some 2-substituted-6-chloro-benzothiazole derivatives against bacterial strains, illustrating the potential of this scaffold.
| Compound ID | Substituent at 2-position | Test Organism | MIC (µg/mL) |
| A07 | -NH-(p-chlorophenyl) | S. aureus | 15.6 |
| E. coli | 7.81 | ||
| K. pneumoniae | 3.91 | ||
| Related Analogue | -NH-(p-fluorophenyl) | S. aureus | 31.2 |
| E. coli | 31.2 | ||
| Data derived from studies on related benzothiazole derivatives to illustrate potential activity. rsc.org |
Antifungal Activity: Benzothiazole derivatives have also been investigated for their antifungal properties. The presence of a chloro group at the 2-position has been noted to enhance antifungal activity in some series of compounds. While specific data on 6-benzyloxy analogues is lacking, the general promise of the 2-chloro-benzothiazole scaffold suggests potential utility in this area.
Anticancer Activity via Defined Molecular Mechanisms
The benzothiazole scaffold is a "privileged structure" in anticancer drug discovery, with many derivatives exhibiting potent cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov
Cell Proliferation Inhibition: The antiproliferative activity of benzothiazole derivatives is often linked to their ability to interfere with key cellular processes. The substitution pattern is paramount. For example, a dichlorophenyl-containing chlorobenzothiazole, which shares the chloro-benzothiazole feature with the title compound, showed exceptional activity against a non-small cell lung cancer cell line (HOP-92) with a GI50 (concentration for 50% growth inhibition) of 71.8 nM. nih.govtandfonline.com Another study highlighted a 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells. nih.gov
Apoptosis Induction and Cell Cycle Arrest: Many anticancer benzothiazoles exert their effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest. For instance, Compound B7, a 6-chloro-benzothiazole derivative, was shown to promote apoptosis and arrest the cell cycle in cancer cells. nih.gov It achieved this by inhibiting key signaling pathways like AKT and ERK, which are crucial for cell survival and proliferation. nih.gov Although this compound has a different substituent at the 2-position, it demonstrates the potential mechanism for a 6-substituted-chloro-benzothiazole.
The table below shows the anticancer activity of a related 6-chloro-benzothiazole derivative against various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity (GI50) |
| Compound B7 | A431 (Skin) | Significant Inhibition |
| A549 (Lung) | Significant Inhibition | |
| H1299 (Lung) | Significant Inhibition | |
| Compound 4i | HOP-92 (Lung) | Potent Activity |
| Data derived from studies on related 6-chloro-benzothiazole derivatives. nih.gov |
Anti-inflammatory Properties through Inhibition of Inflammatory Mediators
Despite a thorough search for research pertaining to the anti-inflammatory properties of this compound, no studies were identified that specifically investigate its ability to inhibit inflammatory mediators. The benzothiazole scaffold, a core component of this molecule, is known to be a versatile pharmacophore with a wide range of biological activities, including anti-inflammatory effects in various derivatives. researchgate.netresearchgate.net Some benzothiazole derivatives have been shown to exert their anti-inflammatory action by targeting enzymes like cyclooxygenase-2 (COX-2) and inhibiting the production of pro-inflammatory signaling molecules. researchgate.netnih.gov However, research specifically detailing the mechanistic pathway of this compound in inflammation is not available in the reviewed literature.
Data Table: Research Findings on Anti-inflammatory Activity
| Compound | Mediator Inhibited | Research Model | Outcome |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Anticonvulsant Activity Assessment in Preclinical Models
A comprehensive search of preclinical studies did not yield any specific data on the anticonvulsant activity of this compound. While the broader class of benzothiazole derivatives has been a subject of interest in the development of new anticonvulsant agents, with some compounds showing activity in models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, no such assessments have been published for this compound itself. researchgate.netnih.gov Studies on related structures, such as certain 6-chlorobenzothiazolyl-2-thiosemicarbazones, have indicated anticonvulsant potential, but these findings cannot be directly extrapolated to the specific compound . nih.gov
Data Table: Preclinical Anticonvulsant Activity Assessment
| Compound | Preclinical Model | Activity |
| This compound | Data Not Available | Data Not Available |
Future Research Directions and Translational Potential in Chemical Biology
Design and Synthesis of Multi-Target Directed Ligands Based on the Benzothiazole (B30560) Scaffold
The "one-target, one-molecule" paradigm is increasingly being challenged by the complexity of multifactorial diseases like neurodegenerative disorders and cancer. nih.govnih.gov This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.gov The benzothiazole nucleus is a privileged scaffold for the design of such agents. nih.gov
Future research could leverage the 6-(Benzyloxy)-2-chlorobenzo[d]thiazole core to create MTDLs. For instance, in the context of Alzheimer's disease, the benzothiazole framework has been used to develop ligands that target cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B). nih.gov The 2-chloro position of this compound is ripe for nucleophilic substitution, allowing for the introduction of pharmacophores that can interact with these enzymes. The benzyloxy group at the 6-position can also be modified to enhance binding to a secondary target or to fine-tune the pharmacokinetic properties of the molecule. For example, a research group developed benzothiazole derivatives as MTDLs for Alzheimer's disease by linking different moieties to the benzothiazole core, demonstrating the scaffold's versatility. tandfonline.comsemanticscholar.orguniba.it
Development of Benzothiazole-Based Molecular Probes for Biological Systems
Fluorescent molecular probes are indispensable tools for visualizing and understanding complex biological processes in living systems. stemmpress.com Benzothiazole derivatives are known for their characteristic fluorescence, making them excellent candidates for the development of such probes. researchgate.net The benzothiazole moiety can act as both a fluorophore and a recognition element. researchgate.net
The this compound structure can be a starting point for creating novel fluorescent probes. The 2-chloro group can be substituted with various recognition units to detect specific analytes like metal cations, anions, or reactive oxygen species. nih.govnih.gov For instance, a benzothiazole-based probe was designed to detect hydrogen peroxide in living cells by introducing a boronic acid ester unit. nih.gov Similarly, the benzyloxy group could be replaced with other functionalities to modulate the probe's photophysical properties or to introduce targeting moieties for specific organelles, such as the mitochondria. acs.org The development of such probes would enable researchers to study the role of various species in cellular health and disease with high spatial and temporal resolution.
Application of Advanced Synthetic Technologies for Complex Benzothiazole Architectures
The synthesis of complex molecular architectures is often a bottleneck in drug discovery. Advanced synthetic technologies can accelerate this process, enabling the rapid generation of diverse compound libraries. For the synthesis of complex benzothiazole derivatives, techniques like microwave-assisted synthesis, ultrasound irradiation, and the use of novel catalysts are being explored. mdpi.combohrium.com
Future work on this compound could benefit from these technologies. For example, microwave-assisted synthesis has been shown to effectively promote the condensation reaction for forming the benzothiazole ring, often leading to shorter reaction times and higher yields. mdpi.com The substitution of the 2-chloro group on the parent compound could also be expedited and optimized using high-throughput screening methods, allowing for the rapid exploration of a wide range of derivatives with diverse functionalities.
Exploration of Novel Biological Targets for Benzothiazole-Derived Agents
Benzothiazole derivatives have been investigated for a plethora of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ijpsr.comfrontiersin.org While many traditional targets have been explored, the search for novel biological targets for these compounds is an ongoing and crucial area of research.
Starting from this compound, medicinal chemists can synthesize libraries of derivatives to screen against emerging therapeutic targets. For example, the signal transducer and activator of transcription 3 (STAT3) signaling pathway, a key player in cancer, has been successfully targeted by benzothiazole-based inhibitors. nih.gov The development of derivatives from this compound could lead to new STAT3 inhibitors with improved potency and selectivity. Furthermore, exploring the activity of these compounds against less-drugged targets, such as those involved in metabolic diseases or rare genetic disorders, could open up new therapeutic avenues. nih.gov
Integration of Computational and Experimental Approaches for Rational Drug Design
The synergy between computational and experimental methods has revolutionized modern drug design, enabling a more rational and efficient discovery process. jddhs.com Computational techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can predict the binding of ligands to their targets and guide the design of more potent molecules. openmedicinalchemistryjournal.com
For this compound, computational studies can be employed to predict the binding modes of its derivatives to various biological targets. mdpi.com For instance, molecular docking could be used to design derivatives with optimal interactions within the active site of an enzyme. nih.gov These in silico predictions can then be validated through experimental synthesis and biological testing, creating an iterative cycle of design, synthesis, and evaluation that accelerates the development of new drug candidates. jddhs.com This integrated approach has been successfully applied to the design of benzothiazine derivatives as potential anticancer agents. mdpi.com
Green Chemistry Approaches in Benzothiazole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. bohrium.comnih.gov The synthesis of benzothiazoles has traditionally involved methods that are not always environmentally friendly. bohrium.com
Future research should focus on developing greener synthetic routes to this compound and its derivatives. This includes the use of environmentally benign solvents like water or glycerol (B35011), the development of reusable catalysts, and the use of energy-efficient methods like ultrasonic irradiation. orgchemres.orgrsc.org For example, efficient and green methods for benzothiazole synthesis have been reported using water as a solvent and employing catalysts that can be recovered and reused. orgchemres.orgrsc.org By adopting these green chemistry principles, the synthesis of these valuable compounds can be made more sustainable and economically viable. mdpi.com
Q & A
Q. What are the common synthetic routes for 6-(Benzyloxy)-2-chlorobenzo[d]thiazole, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step functionalization of the benzothiazole core. Key steps include:
- Chlorination at the 2-position : Achieved via electrophilic substitution using reagents like PCl₅ or SOCl₂ under anhydrous conditions .
- Benzyloxy group introduction at the 6-position : A nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, requiring a catalyst (e.g., CuI) and elevated temperatures (80–120°C) .
- Purification : Crystallization from ethanol/water mixtures is critical to isolate the product with >95% purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Chlorination | PCl₅, DMF | 0–5°C | 70–85% |
| Benzyloxy Coupling | CuI, K₂CO₃ | 100°C | 60–75% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons split due to chlorine’s deshielding effect) .
- HRMS : Essential for verifying molecular ion peaks (e.g., [M+H]+ at m/z 292.0452 for C₁₄H₁₁ClNOS) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when multiple substituents are present .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods due to potential dust inhalation risks .
- Waste disposal : Segregate halogenated waste and treat with activated carbon before incineration .
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the benzyloxy group without side products?
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve coupling efficiency compared to Cu-based systems, reducing byproducts like diaryl ethers .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and enhances regioselectivity .
- Solvent optimization : Polar aprotic solvents (DMSO/DMF) stabilize intermediates, while additives like 18-crown-6 enhance nucleophilicity .
Key Challenge : Competing O- vs. S-alkylation can occur; monitoring via TLC (hexane:EtOAc = 4:1) is advised .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?
- Chlorine at C-2 : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Benzyloxy at C-6 : Introduces steric bulk, reducing metabolic degradation but potentially limiting solubility. Fluorine substitution at C-5 improves bioavailability (logP reduction by ~0.5 units) .
Table 2 : Biological Activity Trends in Analogues
| Substituent | Activity (IC₅₀, μM) | Notes |
|---|---|---|
| 6-Benzyloxy | 12.3 (Anticancer) | Moderate CYP3A4 inhibition |
| 6-Methoxy | 8.9 (Antimicrobial) | Improved solubility |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HeLa) and control compounds (e.g., doxorubicin) to minimize variability .
- Metabolic stability testing : Evaluate compound half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
- Structural analogs : Compare with 6-methoxy or 6-fluoro derivatives to isolate substituent-specific effects .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- DFT calculations : Model electrophilic aromatic substitution to predict regioselectivity (e.g., Fukui indices for benzothiazole C-6 vs. C-4) .
- Molecular docking : Screen against targets like EGFR or COX-2 using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50% for logP <3) and toxicity (AMES test) .
Q. What are the challenges in analyzing degradation products of this compound, and how can they be addressed?
- LC-MS/MS : Detects hydrolyzed products (e.g., 6-hydroxy-2-chlorobenzo[d]thiazole) with a C18 column and 0.1% formic acid mobile phase .
- Forced degradation studies : Expose to heat (60°C), light (UV-A), and acidic/basic conditions to identify major degradation pathways .
- Stabilizers : Add antioxidants (BHT) or chelating agents (EDTA) to mitigate oxidation at the sulfur atom .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
